Cas no 83905-01-5 (Azithromycin)

Azithromycin is a broad-spectrum antibiotic of the macrolide class, characterized by its bacteriostatic activity and spectrum of efficacy against various Gram-positive and some Gram-negative bacteria. It offers advantages in terms of oral bioavailability, reduced dosing frequency, and lower propensity for resistance development compared to other antibiotics.
Azithromycin structure
Azithromycin structure
商品名:Azithromycin
CAS番号:83905-01-5
MF:C38H72N2O12
メガワット:748.984493255615
MDL:MFCD00873574
CID:60631
PubChem ID:71206984

Azithromycin 化学的及び物理的性質

名前と識別子

    • Azithromycin
    • CP 62993
    • 9-deoxo-9a-methyl-9a-aza-9a-homoerythromycin A
    • Azenil
    • Azimin
    • AzithroMycin Identity
    • Aziwok
    • Aztrin
    • N-methyl-11-aza-10-de-oxo-10-dihydroerythromycin A
    • Setron
    • Tobil
    • xz405
    • XZ-450
    • Zeto
    • Zifin
    • 9-Deoxo-9a-methyl-9a-aza-homoerythromycin A
    • 11-(4-Dimethylamino-3-hydroxy-6-methyl-oxan-2-yl)oxy-2-ethyl-3,4,10-tr
    • (2R,3S,4R,5R,8R,10R,11R,13S,14R)-11-[(2S,3R,4S,6R)-4-Dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
    • Zithromax
    • Sumamed
    • Zitromax
    • Zmax
    • Azithromycinum
    • Azithromycine
    • Hemomycin
    • Azitrocin
    • Azasite
    • Zithrax
    • Azitromax
    • Mixoterin
    • Zitrotek
    • Misultina
    • Zitrim
    • Tromix
    • Zmas
    • Azithromycinum [Latin]
    • Azithromycine [French]
    • Zithromax IV
    • AZITHROMYCIN DIHYDRATE
    • Z-Pak
    • Aritromicina [Spanish]
    • C38H72N2O12
    • Azithromycin (anhydrous)
    • J2KLZ20U1M
    • Azythromycin
    • Azithromycin (AID
    • Azithromycin Capsules
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one (ACI)
    • 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-, [2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*)]- (ZCI)
    • 9-Deoxo-9a-methyl-9a-aza-9a-homoetrythromycin A
    • Aruzilina
    • Arzomicin
    • Auricin
    • Auricin (polyketide antibiotic)
    • Azadose
    • Azatril
    • Azee
    • Aziromycin
    • Azisara
    • Azithral
    • Azithrocin
    • Azithromycin A
    • Aziwin
    • AZM
    • Azomycin
    • Azomycin (macrolide)
    • Durasite
    • Macromycin
    • Macrozit
    • MeSH ID: D017963
    • N-Methyl-11-aza-10-deoxo-10-dihydroerythromycin A
    • Sanhe
    • Shimen
    • Sumazid
    • Tridosil
    • Trozocina
    • Ultreon
    • Xithron
    • Xithrone
    • XZ 405
    • XZ 450
    • Zi-Factor
    • MLS001332500
    • Azithromycin (AIDS Initiative)
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-((2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-1-oxa-6-azacyclopentadecan-15-one
    • CP62,993
    • DCH3
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
    • NCGC00090753-03
    • SR-05000002067
    • Azithromycinum (Latin)
    • NS00000204
    • Azitromin
    • NINDS_000233
    • A-9940
    • HMS3259D10
    • AC-16014
    • CHEBI:2955
    • Azithromycin, Antibiotic for Culture Media Use Only
    • Azithromycin,(S)
    • DivK1c_000233
    • SBI-0206706.P001
    • SCHEMBL23481
    • KBioSS_000787
    • HSDB 7205
    • CAS-83905-01-5
    • IDI1_000233
    • Azitromicina [Spanish]
    • S01AA26
    • CCG-39360
    • Azithromycin, European Pharmacopoeia (EP) Reference Standard
    • Zmax SR
    • F94OW58Y8V
    • NSC 758625
    • HMS2232M10
    • 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
    • AZITHROMYCIN [INN]
    • AZITHROMYCIN (USP MONOGRAPH)
    • BRN 5387583
    • CP-62993-3
    • DTXSID8030760
    • KBio3_001505
    • KBioGR_000731
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
    • N-methyl-11-aza-10-deoxy-10-dihydroerythromycin A
    • ZIT
    • Azifast
    • MLS001055353
    • Azithromycin [USAN:INN:BAN]
    • DB00207
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)13-((2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-1-oxa-6-azacyclopentadecan-15-one
    • Zitromax Avium 600
    • AZITHROMYCIN [HSDB]
    • AB00698251-10
    • NCGC00090753-01
    • Spectrum2_001582
    • J01FA10
    • BDBM50373918
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranoside
    • AKOS015895044
    • MLS001304005
    • 1-Oxa-6-azacyclopentadecan-15-one, 13-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*))-
    • 9-Deoxo-9a-aza-9a-methyl-9a-homoerythromycin A
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
    • KBio2_003355
    • Tox21_111008
    • Zythromax
    • KBio2_005923
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-((2S,3R,4S,6R)-
    • AZITHROMYCIN [MI]
    • Zentavion
    • SR-05000002067-1
    • 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-?-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-?-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
    • AZITHROMYCIN [WHO-DD]
    • A905251
    • N46072
    • MLS001201763
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
    • Azithromycin for peak identification, European Pharmacopoeia (EP) Reference Standard
    • Spectrum_000307
    • azithromycin anhydrous
    • BRD-K74501079-001-18-1
    • KBio1_000233
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranoside
    • NCGC00258564-01
    • 1-Oxa-6-azacyclopentadecan-15-one, 13-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-
    • EC 617-500-5
    • AZITHROMYCIN [USP MONOGRAPH]
    • MLS001332499
    • CP-62993
    • Zithromac
    • Azyter
    • SR-05000002067-2
    • SPECTRUM1503679
    • Azithromycin (Zithromax)
    • NSC643732
    • NCGC00090753-04
    • HMS1922G12
    • HMS500L15
    • SPBio_001544
    • UNII-J2KLZ20U1M
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-
    • HMS2094M11
    • Tox21_201011
    • 83905-01-5
    • Azitromicine
    • HY-17506
    • CP-62,993
    • BSPBio_002285
    • GTPL6510
    • Z-Pak (Azithromycin)
    • Azithramycine
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
    • DRG-0104
    • Azimakrol
    • NCGC00090753-02
    • Spectrum5_001867
    • KBio2_000787
    • Toraseptol
    • Zithromycin
    • MLS001066331
    • Azithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard
    • Anhydrous azithromycin
    • AB00698251_11
    • NSC-758625
    • Q165399
    • Spectrum3_000653
    • CHEMBL529
    • Trulimax
    • Azithromycin Identity, United States Pharmacopeia (USP) Reference Standard
    • CCRIS 1961
    • A-9941
    • Azitromicina
    • DTXCID6010760
    • SMR000471864
    • (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-2-ethyl-3,4,10-trihydroxy-13-((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yloxy)-3,5,6,8,10,12,14-heptamethy...
    • NCGC00090753-06
    • NC00712
    • [2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*)]-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-.alpha.-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-
    • Azigram
    • Azithromycin, analytical standard
    • Z1558483766
    • Spectrum4_000186
    • Aritromicina
    • BIDD:GT0792
    • HB4336
    • 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L</span>-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D</span>-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
    • AZITHROMYCIN, UNSPECIFIED HYDRATION
    • 1ST7816
    • A2076
    • BRD-K74501079-001-15-7
    • MDL: MFCD00873574
    • インチ: 1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
    • InChIKey: MQTOSJVFKKJCRP-BICOPXKESA-N
    • ほほえんだ: O([C@@H]1O[C@H](C)C[C@H](N(C)C)[C@H]1O)[C@H]1[C@@](O)(C)C[C@@H](C)CN(C)[C@H](C)[C@@H](O)[C@@](O)(C)[C@@H](CC)OC(=O)[C@H](C)[C@@H](O[C@@H]2O[C@@H](C)[C@H](O)[C@](C)(OC)C2)[C@@H]1C
    • BRN: 5387583

計算された属性

  • せいみつぶんしりょう: 748.50900
  • どういたいしつりょう: 748.50852574 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 14
  • 重原子数: 52
  • 回転可能化学結合数: 7
  • 複雑さ: 1150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 18
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • ぶんしりょう: 749.0
  • トポロジー分子極性表面積: 180
  • 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

  • 色と性状: 白色結晶
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 113-115 ºC
  • ふってん: 822.1±65.0°C at 760 mmHg
  • フラッシュポイント: 451.0±34.3 °C
  • 屈折率: 1.536
  • ようかいど: soluble in ethanol and DSMO, minimally soluble in water
  • あんていせい: Stable. Incompatible with strong oxidizing agents.
  • PSA: 180.08000
  • LogP: 1.83860
  • ようかいせい: 自信がない
  • ひせんこうど: D20 -37° (c = 1 in CHCl3)
  • じょうきあつ: 2.65X10-24 mm Hg at 25 °C (est)

Azithromycin セキュリティ情報

  • 記号: GHS08
  • シグナルワード:Danger
  • 危害声明: H317-H334
  • 警告文: P261-P280-P342 + P311
  • WGKドイツ:2
  • 危険カテゴリコード: 42/43
  • セキュリティの説明: 22-36/37-45
  • RTECS番号:RN6960000
  • 危険物標識: Xi
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Azithromycin 税関データ

  • 税関コード:2941500000
  • 税関データ:

    中国税関コード:

    2941500000

Azithromycin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6401-10 mg
Azithromycin
83905-01-5 99.90%
10mg
¥319.00 2022-04-26
Enamine
EN300-124208-0.1g
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
83905-01-5 95%
0.1g
$486.0 2023-02-15
Hello Bio
HB4336-250mg
Azithromycin
83905-01-5 >98%
250mg
£284 2024-07-19
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S17062-25g
Azithromycin
83905-01-5 BR,98%
25g
¥280.00 2021-09-02
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci13256-25mg
Azithromycin
83905-01-5 98%
25mg
¥643.00 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A59370-5g
Azithromycin
83905-01-5
5g
¥79.0 2021-09-10
Apollo Scientific
BIA0165-1g
Azithromycin
83905-01-5
1g
£32.00 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-254949B-500mg
Azithromycin,
83905-01-5 958 ug/mg
500mg
¥1880.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-217686-1mg
Azithromycin-d3,
83905-01-5 ≥98%
1mg
¥2181.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6401-500 mg
Azithromycin
83905-01-5 99.90%
500MG
¥4107.00 2022-04-26

Azithromycin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Total synthesis of azithromycin
Kim, Hyoung Cheul; et al, Angewandte Chemie, 2009, 48(10), 1827-1829

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Acetonitrile Solvents: Water
リファレンス
Synthesis of 9-deoxo-9a-aza-9a-homoerythromycin A 11,12-Hydrogen Borate and Azithromycin 11,12-Hydrogen Borate. A New Procedure to Obtain Azithromycin Dihydrate
Bayod-Jasanada, Miguel; et al, Journal of Organic Chemistry, 1997, 62(21), 7479-7481

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran
リファレンス
Synthesis, in vitro and in vivo activity of novel 9-deoxo-9a-aza-9a-homoerythromycin A derivatives; a new class of macrolide antibiotics, the azalides
Bright, G. Michael; et al, Journal of Antibiotics, 1988, 41(8), 1029-47

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid ,  Hydrogen Catalysts: Platinum Solvents: Isopropanol ;  4 h, 1.0 MPa, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9.0 - 10.0
1.3 Reagents: Formic acid ;  rt → 42 °C; 12 h, pH 5.0 - 6.0, 38 - 42 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10.3 - 10.8
リファレンス
Improvement on synthesis of azithromycin
Jin, Yong; et al, Jingxi Huagong Zhongjianti, 2014, 44(6), 49-51

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Formic acid Solvents: Chloroform
リファレンス
Erythromycin series. Part 13. Synthesis and structure elucidation of 10-dihydro-10-deoxo-11-methyl-11-azaerythromycin A
Djokic, Slobodan; et al, Journal of Chemical Research, 1988, (5), 152-3

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  rt → -15 °C; 1 h, -15 °C; 10 h, -15 °C; -15 °C → rt
1.2 Reagents: Citric acid Solvents: Acetone ,  Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 2.5, rt; rt → 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 11.5, < 10 °C
1.5 Reagents: Formic acid ,  Dichloromethane Solvents: Dichloromethane ;  rt → reflux; 5 h, reflux
リファレンス
Study on the synthesis route of azithromycin
Zhang, Jian-zhou, Guangzhou Huagong, 2007, 35(2), 34-36

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Ethanol ,  Water ;  90 min, pH 1.9
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
リファレンス
Comparison of the hydrolysis of azithromycin 11, 12-hydrogen borate and 9-deoxo-9a-aza-9a-homo erythromycin A 11, 12-hydrogen borate
Ma, Min; et al, Jingxi Huagong, 2006, 23(6), 558-560

Azithromycin Raw materials

Azithromycin Preparation Products

Azithromycin 関連文献

Azithromycinに関する追加情報

Azithromycin (83905-01-5): Chemical Structure and Pharmacological Properties

Azithromycin, with the CAS number 83905-01-5, is a widely used macrolide antibiotic derived from erythromycin. Its unique 15-membered lactone ring structure enhances stability against gastric acid, improving oral bioavailability. The compound's mechanism of action involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and exhibiting broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. Researchers emphasize its prolonged tissue half-life (up to 68 hours), enabling shorter treatment regimens—a key advantage in clinical settings. Recent studies also explore its anti-inflammatory effects, expanding potential applications beyond infectious diseases.

Azithromycin (83905-01-5): Clinical Applications and Therapeutic Efficacy

Clinically, Azithromycin (83905-01-5) is a first-line treatment for respiratory infections (e.g., community-acquired pneumonia, bronchitis), sexually transmitted diseases (e.g., chlamydia), and skin infections. Its concentration-dependent bactericidal activity allows for once-daily dosing, improving patient compliance. Notably, during the COVID-19 pandemic, azithromycin gained attention for its potential immunomodulatory role in reducing cytokine storms, though subsequent trials yielded mixed results. Current meta-analyses highlight its efficacy in chronic obstructive pulmonary disease (COPD) exacerbations, reducing hospitalization rates by 27% (95% CI: 0.61–0.88). Patients frequently search for "azithromycin vs. amoxicillin" comparisons, underscoring the need for clear differentiation in spectrum and dosing protocols.

Azithromycin (83905-01-5): Drug Resistance and Safety Profile

Emerging macrolide resistance, particularly in Streptococcus pneumoniae (up to 30% in some regions), poses challenges for Azithromycin (83905-01-5) efficacy. Molecular studies link resistance to erm(B) and mef(A) gene mutations. Despite this, its safety profile remains favorable, with common side effects limited to gastrointestinal disturbances (incidence: 12–18%). Rare but serious risks include QT interval prolongation, necessitating caution in cardiac patients. Pharmacovigilance data from the FDA Adverse Event Reporting System (FAERS) emphasizes the importance of drug-drug interaction checks, especially with anticoagulants and antacids.

Azithromycin (83905-01-5): Recent Advances and Future Research

Cutting-edge research explores Azithromycin (83905-01-5) in novel formulations like nanoparticle delivery systems to enhance lung tissue penetration. A 2023 Nature Communications study demonstrated its synergy with ivermectin against multidrug-resistant Staphylococcus aureus. Additionally, its role in chronic inflammatory conditions (e.g., cystic fibrosis, bronchiectasis) is under investigation, with Phase III trials showing a 40% reduction in exacerbations. Future directions include personalized dosing algorithms using pharmacogenomics to optimize therapeutic outcomes while minimizing resistance development.

The global market for Azithromycin (83905-01-5) is projected to reach $1.8 billion by 2027, driven by increasing demand in emerging economies. Modern synthesis routes employ enzymatic catalysis to improve yield (up to 85%) and reduce environmental impact compared to traditional chemical methods. Patent expirations have spurred generic production, with WHO prequalified manufacturers supplying low-cost versions to global health programs. Analytical techniques like HPLC-MS ensure compliance with USP/EP monographs, addressing concerns about substandard generics—a top search query among healthcare purchasers.

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